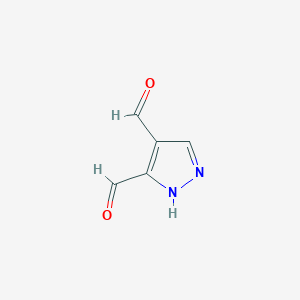![molecular formula C20H17BrN2O3S B14694279 N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28856-99-7](/img/structure/B14694279.png)
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the family of quinoid compounds These compounds are characterized by their unique structure, which includes a quinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex quinoid structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinoid compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired products are obtained.
Major Products Formed
科学的研究の応用
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential cytoprotective and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and its role in modifying redox status.
作用機序
The mechanism of action of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound’s quinoid structure allows it to participate in redox reactions, which can modify the redox status of cells. This modification can lead to various biological effects, including cytoprotection and anti-inflammatory activity .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoid systems, such as:
- N-[2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-N-(5,7-dinitroquinolin-8-yl)-1-phenylmethanesulfonamide .
- 2-[(1H-benzimidazol-2-ylthio)propanoicacid2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide .
Uniqueness
What sets N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide apart is its specific structure, which includes a brominated quinoid system and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
特性
CAS番号 |
28856-99-7 |
|---|---|
分子式 |
C20H17BrN2O3S |
分子量 |
445.3 g/mol |
IUPAC名 |
N-[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-6-9-17(10-7-14)27(25,26)23-19-5-3-2-4-18(19)22-13-15-12-16(21)8-11-20(15)24/h2-13,23-24H,1H3 |
InChIキー |
ONAQJBBIODTJEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


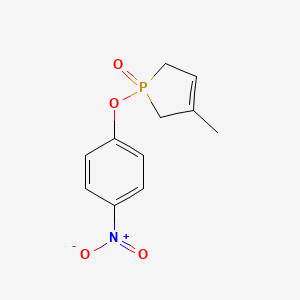
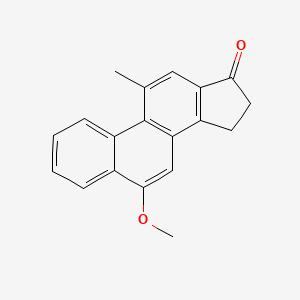
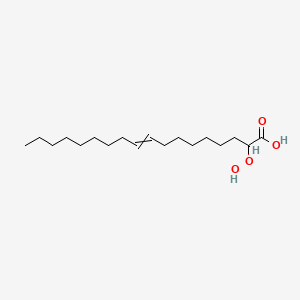
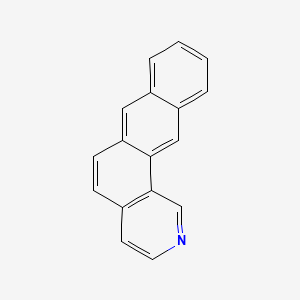
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
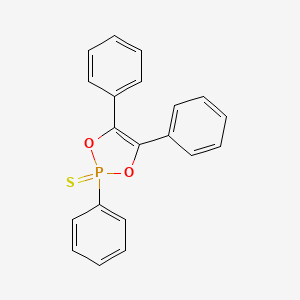
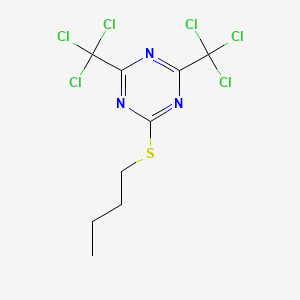
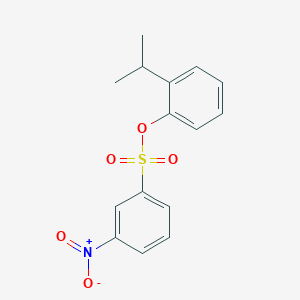
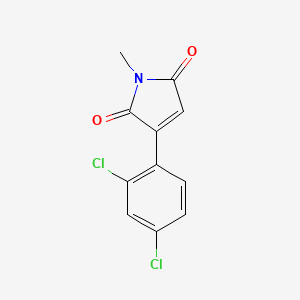
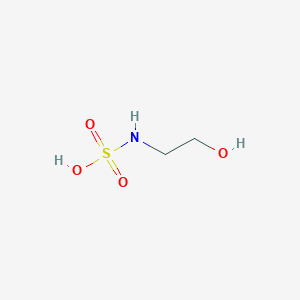
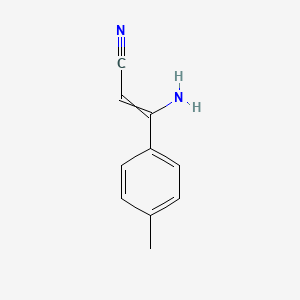
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
